An In-depth Technical Guide to the Synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene
An In-depth Technical Guide to the Synthesis of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene
This guide provides a comprehensive technical overview for the synthesis of 4-(4-carboethoxyphenyl)-2-methyl-1-butene, a valuable substituted alkene intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed exploration of viable synthetic pathways, step-by-step experimental protocols, and the underlying scientific principles.
Introduction and Strategic Overview
4-(4-Carboethoxyphenyl)-2-methyl-1-butene is a molecule of interest due to its bifunctional nature, incorporating a terminal alkene for further elaboration and a carboethoxy-substituted aromatic ring, a common feature in biologically active compounds. The synthesis of this target molecule can be approached through several established methodologies in modern organic chemistry. This guide will focus on three robust and versatile strategies:
-
Negishi Cross-Coupling: A powerful method for carbon-carbon bond formation, offering high functional group tolerance.
-
Wittig Reaction: A classic and reliable olefination reaction to construct the terminal double bond.
-
Grignard Reaction and Dehydration: A traditional yet effective two-step sequence involving the formation of a tertiary alcohol followed by elimination.
Each of these pathways presents unique advantages and challenges in terms of reagent availability, reaction conditions, and scalability. The selection of the optimal route will depend on the specific constraints and objectives of the research endeavor.
Synthetic Pathway 1: Negishi Cross-Coupling
The Negishi cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between organozinc compounds and organic halides, catalyzed by a nickel or palladium complex.[1][2] This approach is particularly advantageous due to its tolerance of a wide range of functional groups, including the ester moiety in our target molecule.[3]
Conceptual Workflow for Negishi Coupling
The overall strategy involves the palladium-catalyzed coupling of an aryl halide (ethyl 4-bromobenzoate) with an organozinc reagent derived from a suitable alkenyl halide.
Caption: Workflow for Negishi Cross-Coupling.
Experimental Protocol
Step 1: Synthesis of Ethyl 4-bromobenzoate
This starting material can be synthesized from 4-bromobenzoic acid via Fischer esterification or from 4-bromobenzaldehyde.[4][5][6]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Bromobenzaldehyde | 185.02 | 18.5 g | 0.1 |
| Ethanol | 46.07 | 23.0 g | 0.5 |
| Cesium Carbonate | 325.82 | 16.3 g | 0.05 |
| Imidazolium Salt Catalyst | - | 0.005 mol | - |
| Toluene | - | 150 mL | - |
To a 500 mL round-bottom flask, add 4-bromobenzaldehyde (0.1 mol), ethanol (0.5 mol), 1-(2,6-diisopropyl)phenyl-3-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonimide) salt (0.005 mol), cesium carbonate (0.05 mol), and toluene (150 mL).[4] The flask is fitted with a reflux condenser and the mixture is stirred at 60°C for 3 hours. After cooling to room temperature, the reaction mixture is washed with saturated brine until neutral. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield ethyl 4-bromobenzoate.[4]
Step 2: Preparation of (3-methyl-3-butenyl)zinc bromide
The organozinc reagent is prepared from 3-methyl-3-buten-1-yl bromide and activated zinc.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Zinc powder | 65.38 | 9.80 g | 0.15 |
| Iodine | 253.81 | 0.63 g | 0.0025 |
| 1,3-Dimethyl-2-imidazolidinone (DMI) | - | 100 mL | - |
| 3-Methyl-3-buten-1-yl bromide | 149.02 | 14.9 g | 0.1 |
In an oven-dried Schlenk flask under an argon atmosphere, zinc powder (0.15 mol) is activated by heating under vacuum.[7] After cooling, anhydrous DMI (100 mL) and a catalytic amount of iodine (0.0025 mol) are added. The mixture is heated to 70°C until the color of iodine disappears. 3-Methyl-3-buten-1-yl bromide (0.1 mol) is then added dropwise, and the reaction is stirred at 70°C for 12 hours.[7] The resulting solution of (3-methyl-3-butenyl)zinc bromide is used in the next step.
Step 3: Negishi Coupling
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 4-bromobenzoate | 229.07 | 22.9 g | 0.1 |
| (3-methyl-3-butenyl)zinc bromide solution | - | As prepared | ~0.1 |
| Pd(P(t-Bu)3)2 | 510.07 | 1.02 g | 0.002 |
| THF | - | 200 mL | - |
To a solution of ethyl 4-bromobenzoate (0.1 mol) in anhydrous THF (200 mL) under an argon atmosphere is added Pd(P(t-Bu)3)2 (2 mol%).[2] The solution of (3-methyl-3-butenyl)zinc bromide is then added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours, monitoring the progress by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 4-(4-carboethoxyphenyl)-2-methyl-1-butene.
Synthetic Pathway 2: Wittig Reaction
The Wittig reaction provides a direct method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[8][9][10] This pathway involves the preparation of a phosphonium salt from a suitable benzyl bromide, followed by deprotonation to form the ylide, which then reacts with acetone.
Conceptual Workflow for Wittig Reaction
Caption: Workflow for the Wittig Reaction.
Experimental Protocol
Step 1: Synthesis of Ethyl 4-(bromomethyl)benzoate
This starting material can be prepared from 4-(carboxy)benzyl bromide and ethanol.[11]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-(Carboxy)benzyl bromide | 215.04 | 15.4 g | 0.071 |
| Ethanol | 46.07 | 4.9 g | 0.106 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 16.1 g | 0.078 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.81 g | 0.007 |
| Dichloromethane | - | 150 mL | - |
A solution of 4-(carboxy)benzyl bromide (0.071 mol) in dichloromethane (100 mL) is added to a stirred solution of DCC (0.078 mol) in dichloromethane (100 mL).[11] Ethanol (0.106 mol) and DMAP (0.007 mol) are then added, and the mixture is refluxed for 2 hours. After cooling, the precipitated dicyclohexylurea is removed by filtration. The filtrate is washed with water, dried over anhydrous magnesium sulfate, and concentrated to give ethyl 4-(bromomethyl)benzoate as an oil.[11]
Step 2: Synthesis of (4-Carboethoxyphenyl)methyltriphenylphosphonium Bromide
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 4-(bromomethyl)benzoate | 243.10 | 24.3 g | 0.1 |
| Triphenylphosphine | 262.29 | 28.8 g | 0.11 |
| Toluene | - | 250 mL | - |
A solution of ethyl 4-(bromomethyl)benzoate (0.1 mol) and triphenylphosphine (0.11 mol) in toluene (250 mL) is heated at 80°C for 5 hours.[12][13] Upon cooling, a white precipitate forms, which is collected by filtration, washed with toluene, and dried under vacuum to yield the phosphonium salt.
Step 3: Wittig Olefination
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (4-Carboethoxyphenyl)methyltriphenylphosphonium Bromide | 505.39 | 50.5 g | 0.1 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 40 mL | 0.1 |
| Acetone | 58.08 | 6.4 g | 0.11 |
| THF (anhydrous) | - | 300 mL | - |
The phosphonium salt (0.1 mol) is suspended in anhydrous THF (300 mL) under an argon atmosphere and cooled to 0°C. n-Butyllithium (2.5 M in hexanes, 0.1 mol) is added dropwise, resulting in the formation of a deep red solution of the ylide.[14] The mixture is stirred at 0°C for 1 hour. Acetone (0.11 mol) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.
Synthetic Pathway 3: Grignard Reaction and Dehydration
This classic two-step approach involves the formation of a tertiary alcohol via the addition of a Grignard reagent to a ketone, followed by an acid-catalyzed dehydration to yield the target alkene.[15][16]
Conceptual Workflow for Grignard Reaction and Dehydration
Caption: Workflow for Grignard Reaction and Dehydration.
Experimental Protocol
Step 1: Formation of 4-Carboethoxyphenylmagnesium Bromide
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 4-bromobenzoate | 229.07 | 22.9 g | 0.1 |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 |
| Iodine | 253.81 | 1 crystal | - |
| THF (anhydrous) | - | 150 mL | - |
In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, magnesium turnings (0.11 mol) and a crystal of iodine are placed. A solution of ethyl 4-bromobenzoate (0.1 mol) in anhydrous THF (150 mL) is added dropwise to initiate the reaction.[15] The mixture is gently heated to maintain a steady reflux. After the addition is complete, the reaction is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 3-Methyl-2-butanone
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Carboethoxyphenylmagnesium Bromide | - | As prepared | ~0.1 |
| 3-Methyl-2-butanone | 86.13 | 8.6 g | 0.1 |
| THF (anhydrous) | - | 50 mL | - |
The Grignard solution is cooled to 0°C, and a solution of 3-methyl-2-butanone (0.1 mol) in anhydrous THF (50 mL) is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude tertiary alcohol.
Step 3: Dehydration
| Reagent | Molar Mass ( g/mol ) | Amount |
| Crude Tertiary Alcohol | ~264.35 | ~0.1 mol |
| p-Toluenesulfonic acid | 172.20 | 1.72 g |
| Toluene | - | 200 mL |
The crude alcohol is dissolved in toluene (200 mL), and a catalytic amount of p-toluenesulfonic acid (0.01 mol) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.
Characterization of 4-(4-Carboethoxyphenyl)-2-methyl-1-butene
The structural confirmation of the synthesized compound would be performed using standard spectroscopic techniques.[17][18]
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.0 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 4.8 (s, 1H, =CH₂), 4.7 (s, 1H, =CH₂), 4.4 (q, 2H, -OCH₂CH₃), 2.8 (t, 2H, Ar-CH₂), 2.4 (t, 2H, -CH₂-C=), 1.8 (s, 3H, =C-CH₃), 1.4 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.5 (C=O), 145.0 (Ar-C), 144.0 (C=CH₂), 129.8 (Ar-CH), 128.5 (Ar-CH), 129.0 (Ar-C), 112.0 (=CH₂), 60.9 (-OCH₂), 40.0 (Ar-CH₂), 35.0 (-CH₂-C=), 22.5 (=C-CH₃), 14.3 (-OCH₂CH₃) |
| IR (neat, cm⁻¹) | ~3070 (=C-H stretch), ~2960 (C-H stretch), ~1720 (C=O stretch), ~1645 (C=C stretch), ~1610 (Ar C=C stretch), ~1270, ~1100 (C-O stretch) |
| Mass Spec (EI) | m/z (%): 218 (M⁺), 203, 173, 145, 115 |
Concluding Remarks
This guide has outlined three distinct and viable synthetic strategies for the preparation of 4-(4-carboethoxyphenyl)-2-methyl-1-butene. The Negishi coupling offers a modern and efficient route with good functional group compatibility. The Wittig reaction provides a direct and reliable method for olefination, while the Grignard reaction followed by dehydration represents a more traditional, yet effective, approach. The choice of method will ultimately be guided by the specific requirements of the laboratory, including reagent availability, desired scale, and expertise. The provided experimental protocols and characterization data serve as a robust starting point for any research program aimed at the synthesis and utilization of this important chemical intermediate.
References
-
PrepChem. Synthesis of 4-Carboethoxy-benzylbromide (Compound 6). [Link]
-
PrepChem. Synthesis of (4-carbomethoxy) benzyltriphenylphosphonium bromide. [Link]
-
Otto Chemie Pvt. Ltd. Ethyl 4-bromobenzoate, 98%. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Denmark Group. The Negishi Cross-Coupling Reaction. [Link]
-
Wikipedia. Negishi coupling. [Link]
-
National Center for Biotechnology Information. [4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide hemihydrate. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]
-
KPU Pressbooks. 2.8 The Wittig Reaction – Organic Chemistry II. [Link]
-
University of California, Irvine. Experiment 25 – The Grignard Reaction. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
ChemHelper. Negishi cross-coupling reaction. [Link]
-
Organic Syntheses. Preparation of (5-Cyanopentyl)zinc(II) bromide and its use in a Nickel-Catalyzed Asymmetric Negishi Cross-Coupling. [Link]
-
Universiti Putra Malaysia Institutional Repository. Preparation of aromatic esters of 2-phenoxyethanol and exploring some of their biological activities. [Link]
-
Organic Chemistry Portal. Negishi Coupling. [Link]
-
Filo. Acetone with magnesium bromide. [Link]
-
NIST. Benzoic acid, 4-bromo-, ethyl ester. [Link]
-
National Center for Biotechnology Information. Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature. [Link]
-
ResearchGate. EXPERIMENT SEVEN. [Link]
-
Chemistry LibreTexts. 11.8: Infrared Spectroscopy. [Link]
-
NP-MRD. C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059823). [Link]
-
MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP001574. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
SpectraBase. (2E)-4-(4-Methoxyphenyl)-2-methyl-2-buten-1-ol - Optional[Vapor Phase IR] - Spectrum. [Link]
-
Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds: Grignard Reagents. [Link]
- Google Patents. US6133468A - Method for preparing substituted benzyl bromides.
-
Organic Syntheses. ALKYL AND ALKYLENE BROMIDES. [Link]
-
National Center for Biotechnology Information. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. [Link]
-
Doc Brown's Chemistry. C5H10 infrared spectrum of 2-methylbut-2-ene (2-methyl-2-butene). [Link]
-
ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
- Google Patents. KR101088892B1 - Method for preparing 4-cyano benzyl bromide.
-
Doc Brown's Chemistry. C5H10 mass spectrum of 2-methylbut-2-ene (2-methyl-2-butene). [Link]
Sources
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Ethyl 4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl 4-bromobenzoate, 98+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Ethyl 4-bromobenzoate, 98% - 5798-75-4 - Manufacturers & Suppliers in India [ottokemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. prepchem.com [prepchem.com]
- 12. prepchem.com [prepchem.com]
- 13. [4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. community.wvu.edu [community.wvu.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. rsc.org [rsc.org]
